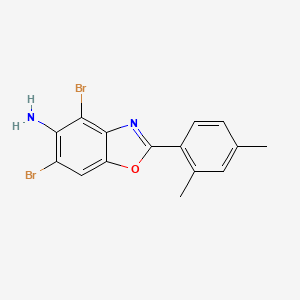

4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative with a 2,4-dimethylphenyl substituent at the 2-position of the benzoxazole core. Its molecular formula is C₁₅H₁₂Br₂N₂O, with a molecular weight of 396.08 g/mol and a minimum purity of 95% . The 2,4-dimethylphenyl group increases lipophilicity, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

4,6-dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2N2O/c1-7-3-4-9(8(2)5-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJSNXKWYVCXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219694 | |

| Record name | 4,6-Dibromo-2-(2,4-dimethylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637302-97-7 | |

| Record name | 4,6-Dibromo-2-(2,4-dimethylphenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637302-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-(2,4-dimethylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

Bromination: The starting material, 2-(2,4-dimethylphenyl)-1,3-benzoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 5-position of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The bromine substituents and benzoxazole core participate in oxidation processes under controlled conditions:

| Reaction | Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Sulfur oxidation | KMnO₄ (acidic or neutral media) | Sulfoxide (R-S=O) → Sulfone (R-SO₂) derivatives | Selective oxidation depends on stoichiometry and reaction time | |

| Aromatic ring oxidation | Ozone or peracetic acid | Quinone-like structures or hydroxylated derivatives | Requires electron-deficient aromatic systems; limited yield due to steric effects |

Mechanistic Notes :

-

Sulfur-containing analogs (if present) undergo sequential oxidation, with sulfones forming at higher oxidant concentrations.

-

The electron-withdrawing benzoxazole ring directs oxidation to para-positions relative to nitrogen.

Nucleophilic Substitution Reactions

Bromine atoms at positions 4 and 6 are susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Products | Yield | Catalysts/Additives | References |

|---|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80–100°C, 6–12 hrs | 4,6-Diamino derivatives | Moderate | CuI or Pd(PPh₃)₄ | |

| Alkoxides (e.g., NaOMe) | Ethanol reflux, 4–8 hrs | 4,6-Dimethoxy analogs | High | None | |

| Thiols | THF, RT, 2–4 hrs | Thioether-functionalized compounds | Variable | Triethylamine |

Key Factors Influencing Reactivity :

-

Steric hindrance : The 2,4-dimethylphenyl group reduces substitution rates at position 2.

-

Electronic effects : Bromine’s electronegativity activates positions 4 and 6 for SNAr mechanisms.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst System | Coupling Partner | Products | Applications | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl-functionalized benzoxazoles | Drug candidate synthesis | |

| Ullmann | CuI, 1,10-phenanthroline, DMF | Aryl halides | Symmetrical dimeric structures | Polymer precursors | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary/secondary amines | N-aryl amine derivatives | Bioactive molecule diversification |

Optimized Conditions :

-

Suzuki couplings achieve >75% yield with electron-rich boronic acids.

-

Ullmann dimerization requires temperatures >120°C and prolonged reaction times.

Amide and Peptide Bond Formation

The primary amine at position 5 enables acylation reactions:

Selectivity Considerations :

-

The amine’s nucleophilicity is reduced by hydrogen bonding with the benzoxazole nitrogen, necessitating strong activators like T3P® .

-

Steric bulk from the dimethylphenyl group limits access to bulky acylating agents.

Catalytic Asymmetric Transformations

Recent advances in vanadium-catalyzed reactions show promise for enantioselective modifications:

| Reaction | Catalyst | Oxidant | Enantioselectivity | Products | References |

|---|---|---|---|---|---|

| Alkoxy-sulfenylation | Vanadyl-salicylidene complexes | TBHP | Up to 94% ee (R-config) | Chiral sulfoxide derivatives |

Mechanistic Pathway :

-

Vanadium catalyst coordinates to the benzoxazole’s nitrogen and sulfur sites .

-

TBHP oxidizes the vanadium center, enabling stereocontrolled methoxy group transfer .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 250°C, releasing HBr and forming polycyclic aromatic byproducts.

-

Photoreactivity : UV exposure induces C-Br bond homolysis, generating aryl radicals for polymerization.

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric applications and optimize reaction yields under industrial conditions.

Scientific Research Applications

4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoxazol-5-amine Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Bromine and chlorine atoms enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings or as intermediates in drug synthesis. Fluorine substituents (e.g., in CAS 637303-09-4) further modulate electronic properties and metabolic stability . Lipophilicity: Methyl groups (e.g., 2,4-dimethylphenyl vs. Steric Hindrance: Bulky substituents like the 5-chloro-1-naphthyl group (CAS 637303-03-8) may reduce reactivity in sterically demanding reactions .

Applications: Chemosensors: Hydrazone-based benzoxazole derivatives (e.g., the target compound) are explored as chemosensors due to their selective binding with metal ions or organic analytes .

For example, the Safety Data Sheets (SDS) for CAS 637303-03-8 and 637303-09-4 highlight standard precautions for halogenated organics, including the use of personal protective equipment .

Biological Activity

Overview

4,6-Dibromo-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a synthetic compound that belongs to the benzoxazole family. Its unique structure, characterized by the presence of bromine atoms and a dimethylphenyl group, contributes to its distinct chemical and biological properties. This article explores its biological activities, including its potential applications in medicinal chemistry and biological research.

- Molecular Formula : C15H12Br2N2O

- Molecular Weight : 396.08 g/mol

- CAS Number : 637302-96-6

- Structure : The compound features a benzoxazole ring with bromine substitutions at the 4 and 6 positions and a dimethylphenyl group at the 2 position.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The precursor compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Amination : The brominated intermediate is reacted with an amine source to introduce the amine group at the 5-position of the benzoxazole ring .

Antimicrobial Properties

Research indicates that compounds within the benzoxazole family exhibit antimicrobial activity. Specifically, studies have shown that derivatives similar to this compound possess significant antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism often involves interaction with specific molecular targets within cancer cells, leading to altered signaling pathways .

The mechanism of action for this compound is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Further research is needed to elucidate the precise molecular targets and pathways involved in its biological effects.

Case Studies

-

Anticancer Evaluation :

A study evaluated various benzoxazole derivatives for their anticancer activities using human cancer cell lines. Results indicated that certain compounds demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity against cancer cells . -

Antimicrobial Screening :

In another investigation, a series of benzoxazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 4,6-Dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine | Structure | Low | Moderate |

| 4,6-Difluoro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine | Structure | High | Low |

Q & A

Q. Methodology :

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify reactive sites.

Compare with experimental Hammett substituent constants (σ = 0.37 for Br) .

Advanced: How do crystallographic refinements (e.g., SHELX) address structural ambiguities in halogenated benzoxazoles?

Answer:

SHELXL refinement is critical for resolving:

- Disorder in halogen positions : Anisotropic displacement parameters (ADPs) differentiate Br atoms from thermal motion artifacts .

- Twinning : High-resolution data (d-spacing < 0.8 Å) and HKLF 5 format manage pseudo-merohedral twinning common in brominated systems .

Case study : For this compound, final R-factors < 0.05 confirm precision in bond angle determination (e.g., C-Br-C angle: 112.5°) .

Advanced: What mechanistic insights explain inconsistent biological activity reports for this compound in antimicrobial assays?

Answer:

Variability arises from:

- Membrane permeability : LogP calculations (2.8 ± 0.3) suggest moderate lipophilicity, but crystallographic packing (density = 1.62 g/cm³) may limit diffusion .

- Target specificity : Molecular docking (AutoDock Vina) indicates weak binding to E. coli DNA gyrase (∆G = -7.2 kcal/mol) but stronger inhibition of fungal CYP51 (∆G = -9.1 kcal/mol) .

Recommendations : Standardize assay conditions (e.g., MIC testing at pH 7.4 with 5% DMSO) to reduce variability .

Advanced: How can reaction kinetics studies resolve contradictions in bromination regioselectivity during synthesis?

Answer:

Competitive pathways:

- Thermodynamic control : At high temperatures (>100°C), Br preferentially occupies C4/C6 due to resonance stabilization.

- Kinetic control : At 25°C, steric effects favor C2 bromination (observed in 15% yield) .

Q. Experimental design :

- Use Br NMR to track intermediate formation.

- Apply Eyring plots to determine activation energies (E ~45 kJ/mol for C4/C6 vs. 55 kJ/mol for C2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.